molecular formula C14H9F3O2S B1602695 2-[[4-(Trifluoromethyl)phenyl]thio] benzoic acid CAS No. 895-45-4

2-[[4-(Trifluoromethyl)phenyl]thio] benzoic acid

Cat. No. B1602695
CAS RN: 895-45-4
M. Wt: 298.28 g/mol
InChI Key: CXYQQXOGXPPFGM-UHFFFAOYSA-N
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Description

2-[[4-(Trifluoromethyl)phenyl]thio] benzoic acid is a substituted benzoic acid derivative. It belongs to the class of benzoic acids and has the molecular formula C14H9F3O2S . The compound is a white crystalline powder that is soluble in organic solvents but insoluble in water .


Molecular Structure Analysis

The molecular formula of 2-[[4-(Trifluoromethyl)phenyl]thio] benzoic acid indicates its composition of carbon, hydrogen, fluorine, oxygen, and sulfur atoms. The molecular weight is approximately 298.28 g/mol . The compound’s structure consists of a benzoic acid core with a thioether group attached to the phenyl ring.


Physical And Chemical Properties Analysis

  • Melting Point : Predicted to be around 141.42°C .
  • Boiling Point : Predicted to be approximately 394.4°C at 760 mmHg .
  • Density : Predicted density is approximately 1.4 g/cm³ .
  • Refractive Index : Predicted refractive index at 20°C is 1.60 .

Scientific Research Applications

Hydrogen-Bonded Polyphilic Block Mesogens

Research into hydrogen-bonded polyphilic block mesogens has revealed the use of partially fluorinated benzoic acids in forming discrete hydrogen-bonded dimeric supermolecules. These dimers organize into infinite ribbons with parallel aligned H-bonded polar aromatic cores, separated by mixed aliphatic/fluorinated regions. This structural arrangement is influenced by the number of alkoxy chains of the triazine component, affecting the two-dimensional lattice symmetries of the ribbon phases. This investigation highlights the potential of semiperfluorinated benzoic acids in the design of advanced materials with specific structural and optical properties (Kohlmeier & Janietz, 2006).

Benzoic Acid Derivatives in Foods

Benzoic acid derivatives, including those with fluorinated segments, have been extensively studied for their uses as antibacterial and antifungal preservatives in food, cosmetics, and pharmaceuticals. This research provides insights into the widespread occurrence of benzoic acid derivatives in the environment and their potential human exposure, metabolism, and toxicology. Such comprehensive reviews are crucial for understanding the environmental and health implications of these compounds (del Olmo, Calzada, & Nuñez, 2017).

Mesomorphic Hydrogen-Bonded Complexes

Further studies on mesomorphic hydrogen-bonded complexes with semiperfluorinated components have demonstrated the importance of the fluorinated tails of the acid component in forming mesomorphic properties. These properties are observed only if at least three terminal fluoroalkyl chains are grafted to the hydrogen-bonded rigid core, leading to the formation of columnar mesophases with unique lattice symmetries. This research underlines the significance of structural modifications in designing materials with desired mesomorphic characteristics (Kohlmeier & Janietz, 2010).

Molecular Structures of Benzoic Acid and Derivatives

Investigations into the molecular structures of benzoic acid and its derivatives have provided valuable information on their conformations in the gas phase. Such studies are crucial for understanding the chemical behavior and reactivity of these compounds, offering insights into their applications in various scientific fields (Aarset, Page, & Rice, 2006).

properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2S/c15-14(16,17)9-5-7-10(8-6-9)20-12-4-2-1-3-11(12)13(18)19/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYQQXOGXPPFGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586356
Record name 2-{[4-(Trifluoromethyl)phenyl]sulfanyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[4-(Trifluoromethyl)phenyl]thio] benzoic acid

CAS RN

895-45-4
Record name 2-{[4-(Trifluoromethyl)phenyl]sulfanyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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